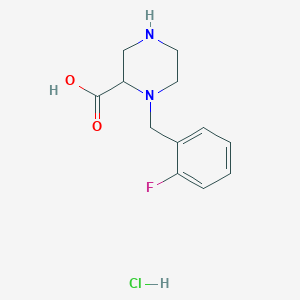
1-(2-Fluoro-benzyl)-piperazine-2-carboxylic acid hydrochloride
Overview
Description
1-(2-Fluoro-benzyl)-piperazine-2-carboxylic acid hydrochloride is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a fluorine atom on the benzyl ring and a piperazine ring attached to a carboxylic acid group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-benzyl)-piperazine-2-carboxylic acid hydrochloride typically involves the following steps:
Benzyl Protection: The 2-fluorobenzyl group is protected using a suitable protecting group to prevent unwanted reactions during the synthesis process.
Piperazine Formation: The piperazine ring is formed through a cyclization reaction, often involving the reaction of a diamine with a suitable dicarboxylic acid derivative.
Carboxylic Acid Introduction: The carboxylic acid group is introduced through a reaction with a carboxylic acid derivative, such as an acid chloride or anhydride.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the carboxylic acid with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoro-benzyl)-piperazine-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The fluorobenzyl group can be oxidized to form a fluorobenzaldehyde or fluorobenzoic acid.
Reduction: The piperazine ring can be reduced to form a piperazine derivative with different functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents and temperatures, are employed.
Major Products Formed:
Oxidation: Fluorobenzaldehyde, fluorobenzoic acid.
Reduction: Piperazine derivatives with different functional groups.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1-(2-Fluoro-benzyl)-piperazine-2-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in biological studies to investigate the effects of fluorinated compounds on biological systems.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Fluoro-benzyl)-piperazine-2-carboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The fluorine atom on the benzyl group can enhance the compound's binding affinity to certain receptors or enzymes, leading to its biological activity.
Comparison with Similar Compounds
1-(2-Fluoro-benzyl)-piperazine-2-carboxylic acid hydrochloride can be compared with other similar compounds, such as:
1-(3-Fluoro-benzyl)-piperazine-2-carboxylic acid hydrochloride: Similar structure but with the fluorine atom on a different position on the benzyl ring.
1-(2-Chloro-benzyl)-piperazine-2-carboxylic acid hydrochloride: Similar structure but with a chlorine atom instead of fluorine.
1-(2-Fluoro-benzyl)-piperazine-3-carboxylic acid hydrochloride: Similar structure but with a different position of the carboxylic acid group.
These compounds may exhibit different biological activities and properties due to the variations in their structures.
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]piperazine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2.ClH/c13-10-4-2-1-3-9(10)8-15-6-5-14-7-11(15)12(16)17;/h1-4,11,14H,5-8H2,(H,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONOPSOCHUGVZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(CN1)C(=O)O)CC2=CC=CC=C2F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1289384-64-0 | |
| Record name | 2-Piperazinecarboxylic acid, 1-[(2-fluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289384-64-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















